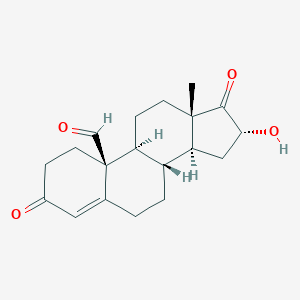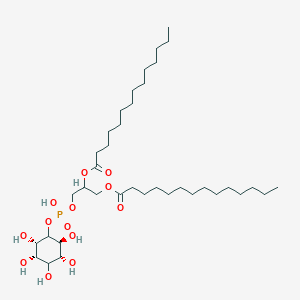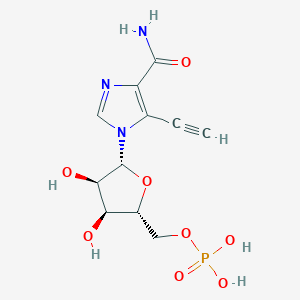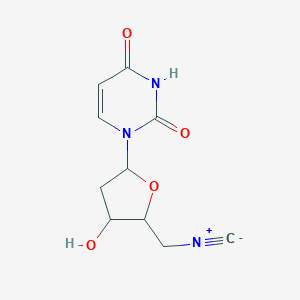
5'-Isocyano-2',5'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Isocyano-2',5'-dideoxyuridine (ICDU) is a nucleoside analog that has gained significant attention in scientific research due to its potential applications in cancer therapy and antiviral treatment. ICDU is a synthetic compound that has similar properties to thymidine, a nucleoside that is essential for DNA synthesis.
Mechanism of Action
5'-Isocyano-2',5'-dideoxyuridine works by inhibiting DNA synthesis in cancer cells and viral replication in infected cells. This compound is incorporated into the DNA of cancer cells and viruses, leading to DNA damage and inhibition of DNA synthesis. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, leading to the death of cancer cells. In infected cells, this compound inhibits viral replication, leading to the inhibition of viral growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage and apoptosis, leading to the death of cancer cells. In infected cells, this compound inhibits viral replication, leading to the inhibition of viral growth and spread. This compound has also been shown to have immunomodulatory effects, enhancing the immune response to cancer and viral infections.
Advantages and Limitations for Lab Experiments
5'-Isocyano-2',5'-dideoxyuridine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound can be easily synthesized and purified, making it a readily available compound for research. However, this compound has some limitations, including its potential for mutagenesis and genotoxicity. Therefore, careful consideration should be given to the use of this compound in lab experiments.
Future Directions
5'-Isocyano-2',5'-dideoxyuridine has significant potential for future research in cancer therapy and antiviral treatment. Future research should focus on optimizing the synthesis and purification of this compound, as well as exploring its potential for combination therapy with other anticancer and antiviral agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesis Methods
5'-Isocyano-2',5'-dideoxyuridine can be synthesized by reacting 2,4-dimethoxy-5-methylpyrimidine with cyanogen bromide in the presence of a base. The resulting intermediate is then reacted with uracil to obtain this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
5'-Isocyano-2',5'-dideoxyuridine has been extensively studied for its potential applications in cancer therapy and antiviral treatment. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by incorporating into the DNA of cancer cells, leading to DNA damage and cell death. In antiviral treatment, this compound has been shown to inhibit the replication of herpes simplex virus and cytomegalovirus. This compound works by inhibiting the viral DNA polymerase, which is essential for viral replication.
properties
CAS RN |
132125-31-6 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
IKBBBIMEXCKMKW-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O |
synonyms |
5'-isocyano-2',5'-dideoxyuridine 5-ICDDU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



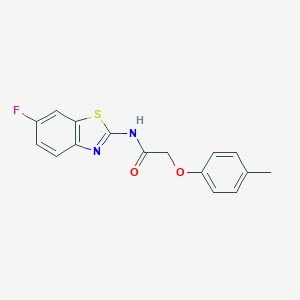
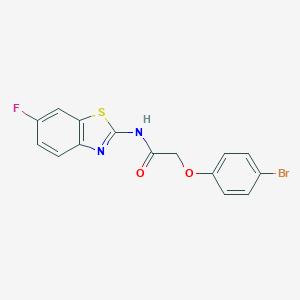
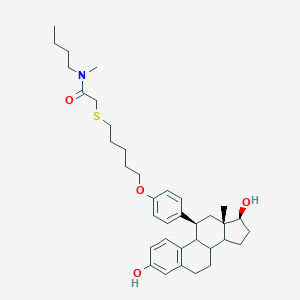
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
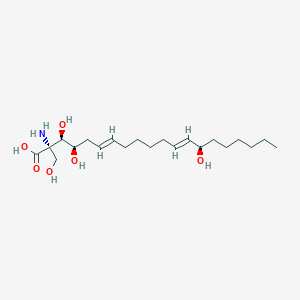
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
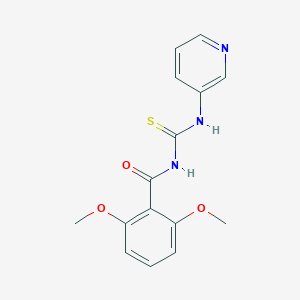
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
